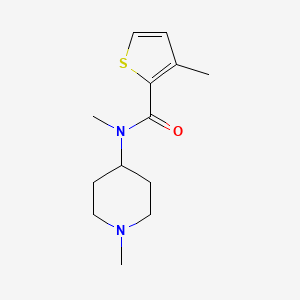![molecular formula C14H13ClN2O B7512876 N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512876.png)
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic applications in neurodegenerative diseases. This compound has been shown to have a neuroprotective effect on dopaminergic neurons, making it a promising candidate for the treatment of Parkinson's disease and other related disorders.
Mechanism of Action
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide works by inhibiting the activity of a protein called mixed lineage kinase 3 (MLK3). MLK3 is involved in the activation of a signaling pathway that leads to the death of dopaminergic neurons in Parkinson's disease. By inhibiting MLK3, N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide can prevent this pathway from being activated, thereby protecting the neurons from damage.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include:
- Neuroprotection of dopaminergic neurons
- Reduction of neuroinflammation
- Improvement of motor function
- Prevention of oxidative stress
Advantages and Limitations for Lab Experiments
One advantage of using N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide in lab experiments is its well-characterized mechanism of action. This allows researchers to design experiments that specifically target the pathway that is affected by the compound. Another advantage is that N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been shown to have a neuroprotective effect in multiple animal models of Parkinson's disease, indicating that it may be effective in humans as well.
One limitation of using N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide in lab experiments is that it may not be effective in all cases of Parkinson's disease. The disease is highly heterogeneous, and different patients may have different underlying causes of their symptoms. Additionally, N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide may have off-target effects that could impact the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide. These include:
- Clinical trials to evaluate the safety and efficacy of the compound in humans with Parkinson's disease
- Studies to investigate the potential use of N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide in other neurodegenerative diseases, such as Alzheimer's disease or Huntington's disease
- Development of more potent or selective MLK3 inhibitors that could be used in combination with N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide to enhance its neuroprotective effects
- Studies to investigate the potential use of N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide in combination with other drugs or therapies for Parkinson's disease, such as deep brain stimulation or gene therapy.
Synthesis Methods
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide can be synthesized through a multi-step process involving the reaction of various starting materials. The synthesis typically involves the use of organic solvents and reagents, and requires careful control of reaction conditions to ensure high yield and purity of the final product.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease. In preclinical studies, N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been shown to have a neuroprotective effect on dopaminergic neurons, which are the cells that are lost in Parkinson's disease. This compound has also been shown to improve motor function and reduce neuroinflammation in animal models of the disease.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-11-2-4-13(15)5-3-11)14(18)12-6-8-16-9-7-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFPCQSRPXCDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

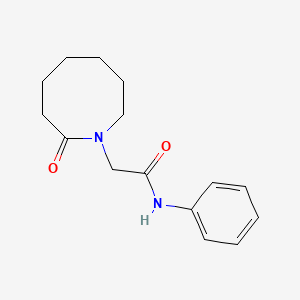

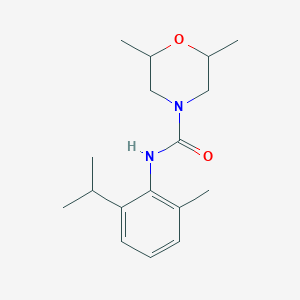


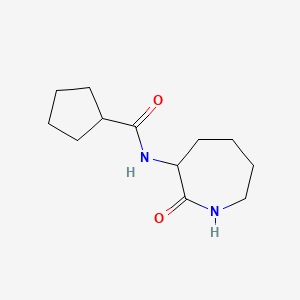
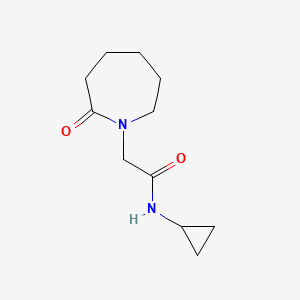


![1-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-3-[6-(dimethylamino)pyridin-3-yl]urea](/img/structure/B7512877.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7512885.png)

